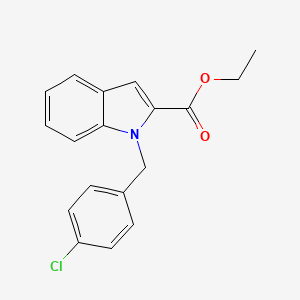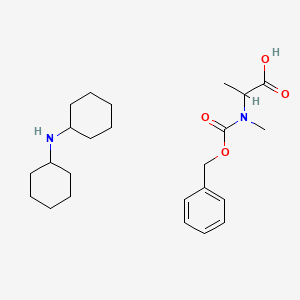
Ethyl 2-(3,5-dichlorophenyl)acetate
Overview
Description
Ethyl 2-(3,5-dichlorophenyl)acetate is a chemical compound with the molecular formula C10H10Cl2O2 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . The molecular weight of the compound is 233.09 .Scientific Research Applications
Organic Intermediates and Wastewater Treatment : Ethyl acetate, a related compound, has been identified as a transient product in the degradation of certain organic compounds, which is significant for advanced oxidation processes in wastewater treatment (Yunfu. Sun & J. Pignatello, 1993).
Pharmaceutical Analysis : In pharmaceutical analysis, the separation and estimation of compounds like dichlorophen and hexachlorophene involve the use of ethyl acetate (R. W. Daisley & C. Olliff, 1970).
Solubility Studies : Ethyl acetate has been evaluated as a potential solvent for the re-crystallization process of various organic compounds, showing its significance in chemical solubility studies (Kai Wang et al., 2012).
Corrosion Inhibition : A derivative of Ethyl 2-(3,5-dichlorophenyl)acetate has been investigated for its inhibitive ability on mild steel corrosion in acidic solutions, indicating its potential application in corrosion inhibition (H. Lgaz et al., 2017).
Photodegradation Studies : this compound and its derivatives play a role in photodegradation studies, particularly in the context of environmental chemistry (M. Climent & M. Miranda, 1997).
Chemical Synthesis and Characterization : This compound has been used in the synthesis and characterization of various novel chemical structures, indicating its role in the development of new materials and pharmaceuticals (Xin‐Gang Liu et al., 2004).
Anticancer Research : Ethyl-2-(3,5-dihidroxyfenol), a derivative, has shown potential as an anticancer material in recent studies, opening up new avenues in medical research (T. Kusumaningsih et al., 2016).
Safety and Hazards
Ethyl 2-(3,5-dichlorophenyl)acetate is classified as a warning substance according to the GHS07 pictogram . It may cause drowsiness or dizziness, and it can cause serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-(3,5-dichlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXMFJJIJKZOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B3114120.png)



![6-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3114140.png)




![3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B3114179.png)


![5,8-Dihydroindolo[2,3-c]carbazole](/img/structure/B3114201.png)